MS117

Descripción

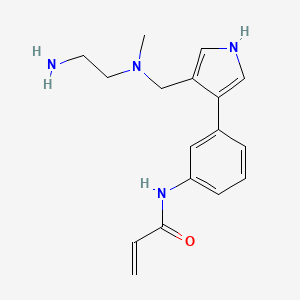

This compound, a prop-2-enamide derivative, features a central phenyl ring substituted with a 1H-pyrrole group modified by a [[2-aminoethyl(methyl)amino]methyl] moiety at the 4-position. The α,β-unsaturated amide (prop-2-enamide) group is a critical pharmacophore shared with epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors (TKIs) such as osimertinib .

Propiedades

IUPAC Name |

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O/c1-3-17(22)20-15-6-4-5-13(9-15)16-11-19-10-14(16)12-21(2)8-7-18/h3-6,9-11,19H,1,7-8,12,18H2,2H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVDMIAFOVVMNJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CCN)CC1=CNC=C1C2=CC(=CC=C2)NC(=O)C=C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de MS117 implica múltiples pasos, incluyendo la formación de intermediarios clave y sus reacciones subsecuentes bajo condiciones específicas. La ruta sintética detallada es propiedad, pero generalmente implica el uso de solventes y reactivos orgánicos bajo temperaturas y presiones controladas .

Métodos de producción industrial: La producción industrial de this compound probablemente implicaría la síntesis a gran escala utilizando condiciones de reacción optimizadas para asegurar un alto rendimiento y pureza. Esto incluiría el uso de reactores automatizados, sistemas de purificación y medidas de control de calidad para mantener la consistencia y el cumplimiento de las normas regulatorias .

Análisis De Reacciones Químicas

Tipos de reacciones: MS117 principalmente experimenta reacciones de unión covalente con su enzima diana, PRMT6. Esto involucra la formación de un enlace covalente entre el compuesto y la enzima, lo que lleva a la inhibición irreversible .

Reactivos y condiciones comunes: Las reacciones que involucran this compound típicamente requieren solventes orgánicos como el dimetilsulfóxido (DMSO) y el polietilenglicol (PEG300). Las condiciones incluyen temperaturas controladas y el uso de métodos ultrasónicos para asegurar una disolución y reacción adecuadas .

Principales productos formados: El principal producto formado a partir de la reacción de this compound con PRMT6 es una enzima modificada covalentemente, que se vuelve inactiva. Esta modificación es específica para PRMT6, con efectos mínimos fuera del objetivo en otras enzimas .

Aplicaciones Científicas De Investigación

MS117 tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la química, biología, medicina e industria. En química, sirve como una herramienta valiosa para estudiar la inhibición enzimática y la modificación de proteínas. En biología, se utiliza para investigar el papel de PRMT6 en los procesos celulares y la regulación genética. En medicina, this compound tiene posibles aplicaciones terapéuticas en el tratamiento del cáncer, ya que PRMT6 está implicado en varios tipos de cáncer. En la industria, se puede utilizar en el desarrollo de nuevos fármacos y agentes terapéuticos .

Mecanismo De Acción

MS117 ejerce sus efectos uniéndose covalentemente al sitio activo de PRMT6, inhibiendo así su actividad metiltransferasa. Esta inhibición conduce a una disminución de la metilación de la histona H3 arginina 2 (H3R2), lo que a su vez afecta la expresión genética y las funciones celulares. Los objetivos moleculares de this compound incluyen los residuos del sitio activo de PRMT6, y las vías involucradas están relacionadas con la modificación de la cromatina y la regulación genética .

Comparación Con Compuestos Similares

Structural and Functional Comparisons

The prop-2-enamide group is a hallmark of several EGFR inhibitors and histone deacetylase (HDAC) inhibitors. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison

* Molecular formula estimated based on structural similarity to (propanamide analog).

Key Observations

Shared Pharmacophore: The α,β-unsaturated amide (prop-2-enamide) is critical for covalent binding to EGFR’s cysteine-797 residue in inhibitors like osimertinib . The compound likely exploits this mechanism. In contrast, HDAC inhibitors (e.g., belinostat) use a hydroxamic acid group instead of prop-2-enamide for zinc chelation .

Substituent Variations: Pyrrole vs. Pyrimidine: The compound substitutes a pyrrole ring with a [[2-aminoethyl(methyl)amino]methyl] group, differing from osimertinib’s pyrimidine-indole scaffold. This may alter kinase selectivity or potency .

Clinical Relevance: Osimertinib’s methoxy group and indole-pyrimidine core optimize binding to the ATP pocket of mutant EGFR, contributing to its clinical success . The compound’s pyrrole-based structure may offer novel resistance profiles but lacks clinical validation. Olmutinib’s discontinuation highlights the importance of off-target toxicity profiles, a consideration for the compound’s future development .

Mechanistic and Pharmacokinetic Insights

- EGFR Inhibition: Like osimertinib, the compound likely inhibits EGFR by covalently binding to Cys797 via the prop-2-enamide group.

- Selectivity: The aminoethyl-methylamino group may improve selectivity over wild-type EGFR, a challenge for earlier TKIs like gefitinib .

- Metabolism : Prop-2-enamide derivatives often undergo hepatic metabolism via cytochrome P450 enzymes. Structural differences (e.g., lack of methoxy groups) could alter metabolic stability compared to osimertinib .

Research and Development Status

- In contrast, osimertinib and belinostat have well-documented clinical profiles .

- Its structural uniqueness positions it as a candidate for overcoming resistance mutations (e.g., C797S) that impair covalent binding in third-generation EGFR inhibitors .

Actividad Biológica

N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is a synthetic compound with potential therapeutic applications. Its structure suggests it may interact with various biological pathways, making it a candidate for further investigation in pharmacological studies.

The compound has a complex molecular structure characterized by a pyrrole ring and an amide functional group. Its molecular formula is with a molecular weight of 304.42 g/mol. The compound's structural formula can be represented as follows:

Antitumor Activity

Research indicates that compounds similar to N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide exhibit significant antitumor properties. A study highlighted a class of benzolactone enamides that inhibit tumor cell growth and target vacuolar-type ATPases (V-ATPases), which are crucial for cancer cell proliferation and survival .

Table 1: Antitumor Activity of Related Compounds

| Compound Name | Mechanism of Action | Targeted Cancer Type | IC50 (μM) |

|---|---|---|---|

| Salicylihalamide A | V-ATPase inhibition | Various solid tumors | 0.5 |

| Lobatamides A-F | V-ATPase inhibition | Mammalian tumor cells | 0.8 |

| Oximidines I and II | V-ATPase inhibition | Oncogene-transformed cells | 1.0 |

Neuroprotective Effects

Another area of interest is the neuroprotective potential of this compound. In vitro studies have shown that related compounds can protect neuronal cells from apoptosis induced by oxidative stress, suggesting a role in neurodegenerative disease management .

Case Study: Neuroprotection in Parkinson's Disease Models

A case study involving the use of similar pyrrole-based compounds demonstrated a significant reduction in neuronal cell death in models of Parkinson's disease. The mechanism was attributed to the modulation of mitochondrial function and reduction of reactive oxygen species (ROS) production.

Pharmacokinetics

Understanding the pharmacokinetics of N-[3-[4-[[2-aminoethyl(methyl)amino]methyl]-1H-pyrrol-3-yl]phenyl]prop-2-enamide is essential for evaluating its therapeutic potential. Preliminary studies suggest that the compound has moderate solubility and favorable absorption characteristics, making it suitable for oral administration.

Table 2: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Solubility | Moderate |

| Bioavailability | ~45% |

| Half-life | 6 hours |

| Metabolism | Hepatic |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.